6-Amino-4-(5-bromo-2-fluorophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
6-Amino-4-(5-bromo-2-fluorophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazoles This compound is characterized by its unique structure, which includes a pyrano ring fused with a pyrazole ring, and various substituents such as amino, bromo, fluorophenyl, propyl, and carbonitrile groups
Properties
IUPAC Name |
6-amino-4-(5-bromo-2-fluorophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFN4O/c1-2-3-12-14-13(9-6-8(17)4-5-11(9)18)10(7-19)15(20)23-16(14)22-21-12/h4-6,13H,2-3,20H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHACQPBZNIJMHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=CC(=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(5-bromo-2-fluorophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-step process. One common method involves the reaction of ethyl 3-oxobutanoate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with 5-bromo-2-fluorobenzaldehyde, malononitrile, and a suitable catalyst under specific conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(5-bromo-2-fluorophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different substituents.
Scientific Research Applications
6-Amino-4-(5-bromo-2-fluorophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 6-Amino-4-(5-bromo-2-fluorophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological system .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
6-Amino-4-(5-bromo-2-fluorophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to the presence of both bromo and fluoro substituents on the phenyl ring, as well as the propyl group on the pyrazole ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
